molecular formula C22H21ClN2O3S B2669253 [3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)phenyl](1-pyrrolidinyl)methanone CAS No. 339101-88-1

[3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)phenyl](1-pyrrolidinyl)methanone

Cat. No.: B2669253
CAS No.: 339101-88-1
M. Wt: 428.93
InChI Key: NHRMYXBXJLKCBN-UHFFFAOYSA-N
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Description

3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)phenylmethanone is a complex organic compound with a unique structure that includes a chlorophenyl group, a sulfonyl group, and pyrrole rings

Preparation Methods

The synthesis of 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)phenylmethanone typically involves multiple steps. The synthetic route often starts with the preparation of the chlorophenyl sulfonyl precursor, followed by the introduction of the pyrrole rings through a series of condensation reactions. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to optimize the production process .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. .

Scientific Research Applications

3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)phenylmethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)phenylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar compounds include those with sulfonyl and pyrrole groups, such as sulfonylpyrroles and chlorophenylpyrroles. Compared to these compounds, 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)phenylmethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications .

Properties

IUPAC Name

[3-[(4-chlorophenyl)sulfonylmethyl]-4-pyrrol-1-ylphenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c23-19-6-8-20(9-7-19)29(27,28)16-18-15-17(22(26)25-13-3-4-14-25)5-10-21(18)24-11-1-2-12-24/h1-2,5-12,15H,3-4,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRMYXBXJLKCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=C(C=C2)N3C=CC=C3)CS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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